molecular formula C5H5NNaO3S B097991 Sodium Pyridine-3-sulfonate CAS No. 15521-77-4

Sodium Pyridine-3-sulfonate

Cat. No.: B097991
CAS No.: 15521-77-4
M. Wt: 182.16 g/mol
InChI Key: HZGXRCZOUUZHMB-UHFFFAOYSA-N
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Description

Sodium Pyridine-3-sulfonate is an organic compound with the chemical formula C5H4NNaO3S. It is a white crystalline powder that is soluble in water. This compound is known for its role as a ligand in the synthesis of organometallic compounds and as a catalyst in various chemical reactions .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production typically follows the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Sodium Pyridine-3-sulfonate exerts its effects primarily through its ability to act as a ligand and catalyst. It interacts with metal ions and other molecules, facilitating various chemical reactions. The sulfonate group enhances its solubility and reactivity, making it effective in catalysis and ligand formation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Sodium Pyridine-2-sulfonate
  • Sodium Pyridine-4-sulfonate
  • Sodium Benzene Sulfonate

Comparison:

This compound stands out due to its unique combination of solubility, reactivity, and ability to form stable complexes, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Sodium pyridine-3-sulfonate (NaPS) is a sulfonated derivative of pyridine that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various methods, typically involving the sulfonation of pyridine derivatives. A common approach is the reaction of pyridine with sulfonating agents, leading to the formation of the sulfonic acid, which is then converted to its sodium salt form. This process has been optimized for efficiency and yield in laboratory settings .

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains, making it a candidate for use in pharmaceutical formulations. A study highlighted its potential as an antibacterial agent, showing significant inhibition of growth in both Gram-positive and Gram-negative bacteria .

2. Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress. It appears to modulate neurotransmitter systems and may enhance synaptic function, which could be beneficial in treating neurodegenerative diseases .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including those involved in metabolic pathways. For instance, it has been noted to affect the activity of NADPH oxidase, an enzyme linked to oxidative stress and inflammation . This inhibition could have implications for diseases characterized by excessive oxidative damage.

Case Study 1: Antimicrobial Activity Assessment

In a controlled study, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus, suggesting strong antibacterial properties .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
E. coli50
Staphylococcus aureus25

Case Study 2: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The compound significantly reduced cell death and maintained cellular viability compared to control groups without treatment. This suggests a protective mechanism that warrants further exploration for therapeutic applications in neurodegeneration .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound acts as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative damage.
  • Enzyme Modulation : By inhibiting specific enzymes, it alters metabolic pathways that are crucial in various physiological processes.
  • Neurotransmitter Interaction : It may influence neurotransmitter release and receptor activity, contributing to its neuroprotective effects.

Future Perspectives

Given its promising biological activities, this compound presents potential applications in pharmaceuticals, particularly in developing antimicrobial agents and neuroprotective drugs. Further research is essential to fully understand its mechanisms of action and to evaluate its efficacy in clinical settings.

Properties

CAS No.

15521-77-4

Molecular Formula

C5H5NNaO3S

Molecular Weight

182.16 g/mol

IUPAC Name

sodium;pyridine-3-sulfonate

InChI

InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9);

InChI Key

HZGXRCZOUUZHMB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)O.[Na]

Key on ui other cas no.

15521-77-4

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Pyridine-3-sulfonate
Reactant of Route 2
Sodium Pyridine-3-sulfonate
Reactant of Route 3
Sodium Pyridine-3-sulfonate
Reactant of Route 4
Sodium Pyridine-3-sulfonate
Reactant of Route 5
Sodium Pyridine-3-sulfonate
Reactant of Route 6
Sodium Pyridine-3-sulfonate

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